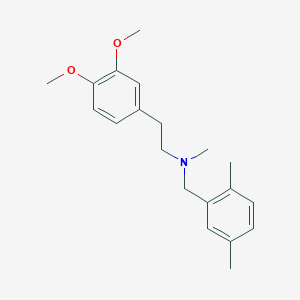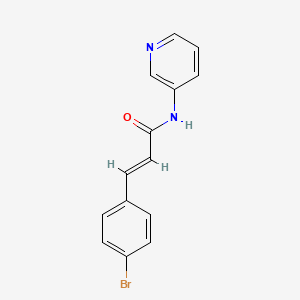
ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate, also known as ethyl phenylhydrazonopropanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate involves inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can reduce the levels of inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It can also reduce the activity of myeloperoxidase, an enzyme that is involved in the production of reactive oxygen species and tissue damage during inflammation. Moreover, ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs such as aspirin and ibuprofen. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its stability under different pH conditions needs to be further investigated.
Future Directions
There are several future directions for the research on ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate. One potential direction is the development of new drug formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as cancer research and neurodegenerative diseases. Moreover, further studies are needed to elucidate its mechanism of action and to explore its potential interactions with other drugs.
Synthesis Methods
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can be synthesized through the reaction of ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate acetoacetate and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Scientific Research Applications
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of inflammation-related diseases.
properties
IUPAC Name |
ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-9-5-3-4-6-10(9)13(17)15-14-11/h3-6H,2,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBHVNGSJZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)
![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)

![N-(2,4-dimethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5788267.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)